N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide
Description
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-12(2)19(14-6-8-21-9-7-14)10-15(20)18-16(3,11-17)13-4-5-13/h12-14H,4-10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGMWOKRUWXUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)NC(C)(C#N)C1CC1)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The initial step often involves the formation of a cyclopropyl intermediate through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts like sodium cyanide or potassium cyanide.
Formation of the Oxane Ring: The oxane ring is typically synthesized through an intramolecular cyclization reaction, often involving epoxide intermediates.
Final Coupling Reaction: The final step involves coupling the cyclopropyl and oxane intermediates with an appropriate amine to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the oxane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
The compound N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide is a synthetic organic molecule that has garnered attention for its potential applications in medicinal and industrial chemistry. This article explores its applications, focusing on scientific research, biological activity, and synthetic utility.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its ability to interact with various biological targets:
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The incorporation of the cyano group may enhance binding affinity to microbial enzymes or receptors .
- Cytotoxicity : Research has suggested potential cytotoxic effects against cancer cell lines. Compounds with similar structural motifs have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating potential for oncological applications.
Synthetic Utility
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Heterocycles : It can be utilized in the synthesis of various nitrogenous heterocycles, such as thiazoles and dihydropyridines. The reactivity of the cyano and amide functionalities allows for diverse synthetic pathways .
- Molecular Docking Studies : Computational studies have been conducted to evaluate the binding interactions of this compound with potential biological targets, providing insights into its mechanism of action and guiding further drug development efforts.
Case Studies
Several studies have documented the applications of related compounds, providing insights into their biological activities:
Mechanism of Action
The mechanism by which N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and cyclopropyl ring can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Crystallographic and Conformational Behavior
The dichlorophenyl acetamide analogue crystallizes in three distinct conformations with dihedral angles between aromatic rings ranging from 54.8° to 77.5°, influenced by steric repulsion and hydrogen bonding . By comparison, the cyclopropyl and oxane groups in the target compound are expected to enforce greater rigidity, reducing conformational diversity but enhancing binding specificity.
Biological Activity
N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological evaluations, including antioxidant and anticancer activities.
The synthesis of this compound involves several key steps:
- Formation of Cyclopropyl Intermediate : This is achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
- Introduction of the Cyano Group : The cyano group is introduced via nucleophilic substitution using cyanide salts such as sodium or potassium cyanide.
- Formation of the Oxane Ring : This typically involves intramolecular cyclization reactions, often using epoxide intermediates.
- Final Coupling Reaction : The final step involves coupling the cyclopropyl and oxane intermediates with an appropriate amine to yield the desired acetamide.
The molecular formula for this compound is with a molecular weight of 293.40 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the cyano group and cyclopropyl ring enhances its binding affinity and specificity, potentially modulating the activity of these targets.
Antioxidant Activity
The antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. This method evaluates the ability of compounds to donate electrons or hydrogen atoms to stabilize free radicals. Preliminary results indicate that derivatives of similar structures exhibit significant antioxidant properties, often surpassing well-known antioxidants like ascorbic acid in efficacy .
Anticancer Activity
The anticancer potential of this compound was evaluated against various cancer cell lines, including human glioblastoma (U87) and triple-negative breast cancer (MDA-MB-231). The compound demonstrated notable cytotoxicity:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| N-(1-Cyano...) | U87 | 10.8 ± 0.6 |
| N-(1-Cyano...) | MDA-MB-231 | 24.8 ± 3.2 |
These results indicate that the compound has a selective inhibitory effect on tumor cell proliferation, with varying degrees of effectiveness across different cancer types .
Case Studies
In a study focusing on structural analogs, compounds similar to N-(1-Cyano...) were synthesized and tested for their biological activities. These studies highlighted the importance of specific functional groups in enhancing the biological efficacy of acetamides in cancer therapy. For instance, modifications to the oxane ring structure significantly influenced both antioxidant and anticancer activities, suggesting that structural optimization could lead to improved therapeutic agents .
Q & A
Q. What synthetic routes are recommended for synthesizing N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis is likely required, starting with cyclopropane nitrile intermediates and coupling to oxan-4-yl(propan-2-yl)amine via amidation. Reaction optimization should focus on:
- Catalyst selection : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation, as demonstrated in similar acetamide syntheses .
- Temperature control : Maintain low temperatures (273 K) during coupling to minimize side reactions .
- Purification : Employ column chromatography followed by recrystallization from dichloromethane or ethanol to isolate high-purity product .
- Characterization : Validate purity via HPLC (>95%) and confirm structure using -NMR and -NMR (e.g., cyclopropane protons at δ 0.8–1.2 ppm and cyano groups at ~110 ppm) .
Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?
- Methodological Answer :
- Spectroscopy : Use -NMR to resolve cyclopropane and oxane ring protons, FTIR to confirm cyano (~2250 cm) and amide carbonyl (~1650 cm) stretches .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H] ion for CHNO) .
- X-ray Crystallography : Resolve steric effects from the cyclopropane and oxane groups; compare dihedral angles between substituents to assess conformational flexibility .
Advanced Research Questions
Q. How can discrepancies between spectroscopic data and computational predictions for this compound be resolved?
- Methodological Answer :
- Theoretical Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict -NMR shifts and compare with experimental data. Adjust solvent polarity parameters in simulations to match experimental conditions .
- Conformer Analysis : Use molecular dynamics (MD) simulations to identify low-energy conformers that may explain unexpected NMR splitting patterns (e.g., hindered rotation of the cyclopropane group) .
- Validation : Cross-reference with X-ray crystallography to confirm dominant conformers in the solid state .
Q. What strategies are effective for studying the compound’s pharmacokinetic (PK) profile in preclinical models?
- Methodological Answer :
- ADME Assays :
- Absorption : Use Caco-2 cell monolayers to measure permeability (P) and assess efflux via P-glycoprotein inhibition .
- Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites via LC-MS/MS .
- In Vivo PK : Administer IV/PO doses in rodents; collect plasma samples at 0–24h for LC-MS analysis. Calculate AUC, , and bioavailability .
Q. How can researchers address contradictions in reported biological activity data for structurally similar acetamides?
- Methodological Answer :
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies) to rule out false positives .
- Off-Target Screening : Use proteome-wide affinity chromatography (e.g., CETSA) to identify unintended targets .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing cyclopropane with cyclohexane) to isolate pharmacophoric contributions .
Data Analysis and Experimental Design
Q. What experimental approaches are recommended to resolve crystallographic disorder in the cyclopropane moiety?
- Methodological Answer :
- Low-Temperature Crystallography : Collect diffraction data at 100 K to reduce thermal motion artifacts .
- Twinned Crystal Refinement : Use software (e.g., SHELX) to model split positions for cyclopropane carbons .
- Hydrogen Bonding Analysis : Map intermolecular interactions (e.g., N–H⋯O) to confirm packing stability despite disorder .
Q. How should stability studies be designed to evaluate the compound’s degradation under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (UV 254 nm) conditions .
- LC-MS Monitoring : Track degradation products (e.g., hydrolysis of cyano to carboxyl groups) and quantify half-lives .
- pH-Solubility Profile : Measure solubility in PBS (pH 1.2–7.4) to guide formulation strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
